5-Chloro-1,3-benzothiazole-4-sulfonamide
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Overview
Description
5-Chloro-1,3-benzothiazole-4-sulfonamide: is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a sulfonamide group in this compound enhances its potential for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3-benzothiazole-4-sulfonamide typically involves the reaction of 5-chloro-1,3-benzothiazole with sulfonamide reagents. One common method includes the use of chlorosulfonic acid to introduce the sulfonamide group onto the benzothiazole ring. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process often includes steps such as purification through recrystallization or chromatography to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1,3-benzothiazole-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted benzothiazole derivatives.
Oxidation Products: Oxidized forms of the benzothiazole ring.
Reduction Products: Reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry: 5-Chloro-1,3-benzothiazole-4-sulfonamide is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology and Medicine: The compound has shown promise in the development of antibacterial and antifungal agents. Its sulfonamide group is known to inhibit the growth of various microorganisms, making it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-benzothiazole-4-sulfonamide involves the inhibition of key enzymes in microbial cells. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of folic acid, which is essential for microbial growth and replication .
Comparison with Similar Compounds
- 5-Chloro-2-aminobenzothiazole
- 5-Chloro-2-mercaptobenzothiazole
- 5-Chloro-1,3-benzothiazole-4-carboxamide
Comparison: 5-Chloro-1,3-benzothiazole-4-sulfonamide is unique due to its sulfonamide group, which imparts distinct biological activities compared to other benzothiazole derivatives. While other similar compounds may also exhibit antimicrobial properties, the presence of the sulfonamide group enhances its efficacy and broadens its range of applications.
Properties
IUPAC Name |
5-chloro-1,3-benzothiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S2/c8-4-1-2-5-6(10-3-13-5)7(4)14(9,11)12/h1-3H,(H2,9,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUYZNRSOUZBEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1SC=N2)S(=O)(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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